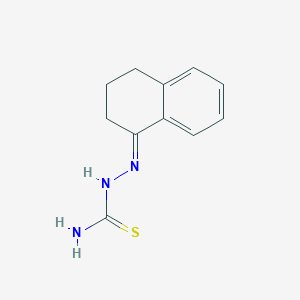![molecular formula C20H23BrN2O2S B11549532 O-{4-[(4-bromophenyl)carbamoyl]phenyl} dipropan-2-ylcarbamothioate](/img/structure/B11549532.png)
O-{4-[(4-bromophenyl)carbamoyl]phenyl} dipropan-2-ylcarbamothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-{4-[(4-ブロモフェニル)カルバモイル]フェニル}ジプロパン-2-イルカルバモチオアート: は、以下の構造式を持つ化学化合物です。
構造: C19H22BrNO2S
この化合物は、ボロン酸のクラスに属し、官能基のユニークな組み合わせによって特徴付けられます。ボロン酸は有機合成における汎用性の高い中間体であり、さまざまな分野で応用されています。
2. 製法
合成経路:: この化合物の合成には、いくつかのステップが含まれます。一般的な合成経路には、以下の反応が含まれます。
ブロモ化: アニリンから出発し、パラ位でのブロモ化によって4-ブロモアニリンが得られます。
カルボニル化: 次に、ブロモアニリンをホスゲンまたはカルボニル化剤で処理して、対応するイソシアネートを生成します。
ボロン酸の生成: イソシアネートはフェニルボロン酸と反応して、ボロン酸誘導体を生成します。
チオアシル化: 最後に、ボロン酸のジプロパン-2-イルカルバモチオアートによるチオアシル化が、合成を完了します。
工業的生産::
3. 化学反応の分析
反応::酸化: ボロン酸基は酸化されて、対応するフェノールを生成することができます。
置換: 臭素原子は、他の求核剤で置換することができます。
還元: カルボニル基の還元により、対応するアルコールが得られます。
ボロン酸カップリング: フェニルボロン酸、パラジウム触媒、塩基。
チオアシル化: ジプロパン-2-イルカルバモチオアート、酸触媒。
主な生成物:: 主な生成物は、特定の反応条件によって異なります。たとえば、ボロン酸の酸化により、フェノール誘導体が得られます。
4. 科学研究の応用
この化合物は、以下のような分野で応用されています。
有機合成: より複雑な分子を構築するための汎用性の高い中間体として。
医薬品化学: そのユニークな構造による潜在的な医薬品候補として。
材料科学: 機能性材料やセンサーのために。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[BIS(PROPAN-2-YL)CARBAMOTHIOYL]OXY}-N-(4-BROMOPHENYL)BENZAMIDE typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 4-bromobenzoic acid with an appropriate amine under condensation conditions.
Introduction of the Carbamothioyl Group: The carbamothioyl group is introduced by reacting the intermediate with a suitable isothiocyanate.
Attachment of the Propan-2-yl Groups:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-{[BIS(PROPAN-2-YL)CARBAMOTHIOYL]OXY}-N-(4-BROMOPHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine atom in the benzamide core can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzamide core.
科学的研究の応用
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: Its functional groups allow for the creation of novel materials with specific properties, such as enhanced conductivity or stability.
Biological Studies: The compound can be used to study biochemical pathways and interactions due to its ability to bind to specific proteins or nucleic acids.
作用機序
正確な作用機序は、状況依存的です。 そのボロン酸部分はおそらく酵素や受容体と相互作用し、生物学的プロセスに影響を与えます。
類似化合物との比較
直接的な類似体は存在しませんが、同様の官能基(ボロン酸、チオエステルなど)を持つ化合物は、いくつかの特性を共有しています。注目すべき例には、以下が含まれます。
4-ブロモフェニルボロン酸: (CAS: 874287-99-7) .
4-(4-ブロモフェニルカルバモイル)フェニルボロン酸: (CAS: 874287-99-7) .
4-(4-ブロモフェニルカルバモイル)ベンゼンボロン酸: (CAS: 874287-99-7) .
特性
分子式 |
C20H23BrN2O2S |
|---|---|
分子量 |
435.4 g/mol |
IUPAC名 |
O-[4-[(4-bromophenyl)carbamoyl]phenyl] N,N-di(propan-2-yl)carbamothioate |
InChI |
InChI=1S/C20H23BrN2O2S/c1-13(2)23(14(3)4)20(26)25-18-11-5-15(6-12-18)19(24)22-17-9-7-16(21)8-10-17/h5-14H,1-4H3,(H,22,24) |
InChIキー |
NEPFAOCMTBOLAG-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C(C)C)C(=S)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(E)-(2,6-dichlorophenyl)methylidene]-2,4-dimethylaniline](/img/structure/B11549459.png)
![2,4-Dibromo-6-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate](/img/structure/B11549472.png)
![4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]phenyl benzoate](/img/structure/B11549475.png)
![2-{[(E)-(2-iodophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11549482.png)
![N'-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B11549483.png)
![3-[(E)-[(4-Methylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11549496.png)

![N-(2,4-dimethoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B11549498.png)
![2-[(E)-(2-{(2Z)-3-(2-hydroxyphenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate](/img/structure/B11549500.png)
![2-[(E)-{[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11549502.png)
![N-[(E)-(4-bromophenyl)methylidene]-4-(4-methyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B11549507.png)
![(3E)-N-(4-bromophenyl)-3-{2-[(3-chlorophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11549515.png)
![4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 3-nitrobenzoate](/img/structure/B11549526.png)

